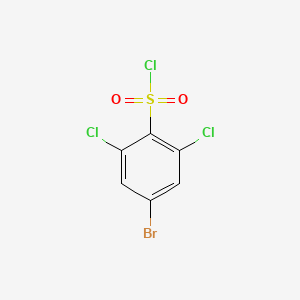

4-Bromo-2,6-dichlorobenzenesulfonyl chloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-bromo-2,6-dichlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl3O2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJIKXAPXLPSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372085 | |

| Record name | 4-Bromo-2,6-dichlorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-54-8 | |

| Record name | 4-Bromo-2,6-dichlorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,6-dichlorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, a key reagent in organic synthesis. The information is presented to support research and development activities, with a focus on clarity and practical application.

Core Physical and Chemical Properties

This compound is a solid organic compound at room temperature.[1] Its appearance is generally described as a white to off-white or cream-colored crystalline powder or solid, though some sources may describe it as yellow chunks. It is important to note that the compound is sparingly soluble in water and is reactive with water.[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂BrCl₃O₂S | [3][4] |

| Molecular Weight | 324.41 g/mol | |

| Melting Point | 37-42 °C | |

| Boiling Point | 349.8 ± 42.0 °C at 760 mmHg | |

| Density | 2.0 ± 0.1 g/cm³ | |

| Flash Point | 165.3 ± 27.9 °C | |

| CAS Number | 351003-54-8 | [3] |

| IUPAC Name | 4-bromo-2,6-dichlorobenzene-1-sulfonyl chloride | [4] |

Experimental Protocols for Property Determination

Standard laboratory procedures are employed to determine the physical properties of solid organic compounds like this compound. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of an organic solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance.[1][5]

Boiling Point Determination (Thiele Tube Method)

For high-boiling point solids, distillation under reduced pressure is often required. However, a micro boiling point determination can be performed using the Thiele tube method.

Methodology:

-

Sample Preparation: A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, allowing the convection currents of the oil to ensure uniform heating.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][7]

Density Determination (Gas Pycnometry)

Gas pycnometry is a non-destructive method used to determine the skeletal density of a solid by measuring the volume of displaced gas.

Methodology:

-

Sample Preparation: A known mass of the solid sample is placed in the sample chamber of the gas pycnometer.

-

Analysis: The system is sealed, and an inert gas, typically helium, is introduced into a reference chamber of known volume. The gas is then allowed to expand into the sample chamber.

-

Measurement: By measuring the pressure difference before and after the expansion, the volume of the solid sample can be accurately calculated using the ideal gas law.

-

Calculation: The density is then calculated by dividing the mass of the sample by its measured volume.[8]

Synthetic Utility and Reaction Workflow

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 4-bromo-2,6-dichlorobenzenesulfonyl group into molecules. A common application is in the formation of sulfonamides through reaction with primary or secondary amines.[2]

General Workflow for Sulfonamide Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of a sulfonamide using this compound.

Caption: General workflow for sulfonamide synthesis.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 3. This compound, 95% | Fisher Scientific [fishersci.ca]

- 4. PubChemLite - 4-bromo-2,6-dichlorobenzene-1-sulfonyl chloride (C6H2BrCl3O2S) [pubchemlite.lcsb.uni.lu]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

An In-depth Technical Guide to 4-Bromo-2,6-dichlorobenzenesulfonyl chloride (CAS: 351003-54-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride that serves as a key intermediate in organic synthesis. Its trifunctional nature, featuring a reactive sulfonyl chloride group and three halogen substituents on the benzene ring, makes it a versatile building block for the synthesis of a variety of complex molecules. The bromine and chlorine atoms offer sites for further functionalization through cross-coupling reactions, while the sulfonyl chloride moiety readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in medicinal chemistry and drug discovery.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 351003-54-8 | [1][2][3] |

| Molecular Formula | C₆H₂BrCl₃O₂S | [2][3] |

| Molecular Weight | 324.41 g/mol | [3] |

| Appearance | White to cream solid, crystals, or powder | [4] |

| Melting Point | 37-42 °C (lit.) | [3] |

| SMILES String | Clc1cc(Br)cc(Cl)c1S(Cl)(=O)=O | [3] |

| InChI Key | CKJIKXAPXLPSCL-UHFFFAOYSA-N | [3] |

Safety Information:

This compound is a corrosive substance that can cause severe skin burns and eye damage.[3] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

| Hazard Statement | GHS Pictogram | Precautionary Statements |

| H314: Causes severe skin burns and eye damage | Corrosion | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 |

Synthesis and Reactivity

Synthesis of this compound

Experimental Workflow: General Synthesis of Aromatic Sulfonyl Chlorides

Caption: General workflow for the synthesis of this compound.

Key Reactivity: Formation of Sulfonamides

The most prominent application of this compound in medicinal chemistry is its reaction with primary or secondary amines to form the corresponding N-substituted-4-bromo-2,6-dichlorobenzenesulfonamides. This reaction is a cornerstone for creating diverse libraries of compounds for biological screening.

A representative reaction is the synthesis of 4-Bromo-2,6-dichlorobenzenesulfonamide, which can be achieved by reacting this compound with a suitable amine source. A closely related synthesis involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 4-bromoaniline.[1]

Experimental Protocol: General Synthesis of N-Aryl-4-bromo-2,6-dichlorobenzenesulfonamides

This protocol is adapted from general procedures for the synthesis of sulfonamides from sulfonyl chlorides and anilines.

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (1.0 - 1.2 eq)

-

Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a clean, dry round-bottom flask containing a magnetic stir bar, add the substituted aniline and dissolve it in anhydrous dichloromethane.

-

Add anhydrous pyridine or triethylamine to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

-

Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure N-aryl-4-bromo-2,6-dichlorobenzenesulfonamide.[5]

Applications in Drug Discovery and Medicinal Chemistry

The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, exhibiting antibacterial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[5] The 4-bromo-2,6-dichlorobenzenesulfonamide scaffold offers a unique substitution pattern that can be exploited to modulate the physicochemical properties and biological activity of potential drug candidates.

Role as Carbonic Anhydrase Inhibitors

Benzenesulfonamide derivatives are known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[6] Certain CA isoforms, such as CA IX, are overexpressed in various cancers and are associated with tumor progression and metastasis. Therefore, the development of selective CA IX inhibitors is a promising strategy for cancer therapy.

While direct inhibitory data for sulfonamides derived specifically from this compound is not available in the searched literature, studies on structurally related 4-bromo-substituted benzenesulfonamides have demonstrated potent inhibitory activity against cancer-associated hCA isoforms.[7] This suggests that derivatives of this compound are promising candidates for investigation as carbonic anhydrase inhibitors.

Signaling Pathway: Hypoxia-Inducible Factor (HIF-1) and Carbonic Anhydrase IX (CA IX) in Cancer

Caption: Potential role of 4-bromo-2,6-dichlorobenzenesulfonamide derivatives in inhibiting the HIF-1/CA IX pathway in cancer.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of polysubstituted aromatic compounds, particularly sulfonamides. Its utility in generating libraries of potential carbonic anhydrase inhibitors highlights its importance in drug discovery and medicinal chemistry. The detailed experimental protocols and understanding of its reactivity provided in this guide are intended to facilitate its use by researchers and scientists in the development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug development.

References

- 1. chembk.com [chembk.com]

- 2. This compound, 95% | Fisher Scientific [fishersci.ca]

- 3. This compound technical grade 351003-54-8 [sigmaaldrich.com]

- 4. scribd.com [scribd.com]

- 5. benchchem.com [benchchem.com]

- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride for Researchers and Drug Development Professionals

Last Updated: December 27, 2025

Abstract

Molecular Structure and Physicochemical Properties

4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a polysubstituted benzene derivative. The central benzene ring is functionalized with a sulfonyl chloride group (-SO₂Cl), a bromine atom, and two chlorine atoms. The substitution pattern, with the bromine at the 4-position and the two chlorine atoms flanking the sulfonyl chloride group at the 2- and 6-positions, imparts distinct steric and electronic properties to the molecule.

The molecular formula of the compound is C₆H₂BrCl₃O₂S.[1][2] Its structure is depicted below:

Image of the 2D structure of this compound should be here.

A summary of its key quantitative data is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 324.41 g/mol | |

| CAS Number | 351003-54-8 | [] |

| Appearance | White to cream solid (crystals or powder) | [1] |

| Melting Point | 37-42 °C | |

| Empirical Formula | C₆H₂BrCl₃O₂S | |

| InChI Key | CKJIKXAPXLPSCL-UHFFFAOYSA-N | [1] |

| SMILES | Clc1cc(Br)cc(Cl)c1S(Cl)(=O)=O | [1] |

Synthesis and Reactivity

General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be inferred from general methods for preparing substituted benzenesulfonyl chlorides. A common strategy involves a two-step process starting from a corresponding aniline derivative.

A logical workflow for the synthesis is outlined below:

Caption: A plausible synthetic workflow for this compound.

Core Reactivity: Sulfonamide Formation

The primary utility of this compound in drug discovery and organic synthesis lies in its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic and readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry for the synthesis of a diverse range of biologically active molecules.[4][5]

A general experimental protocol for the synthesis of N-substituted-4-bromo-2,6-dichlorobenzenesulfonamides is as follows:

Experimental Protocol: General Sulfonamide Synthesis

-

Reactant Preparation: In a clean, dry reaction vessel, dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Base Addition: Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the amine solution. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Reaction Initiation: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for a period of 2 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or silica gel column chromatography to yield the desired sulfonamide.

Caption: General reaction scheme for sulfonamide synthesis.

Applications in Drug Discovery and Medicinal Chemistry

While specific FDA-approved drugs containing the 4-bromo-2,6-dichlorobenzenesulfonamide moiety are not prominently documented, this class of compounds holds significant potential in drug discovery for several reasons:

-

Scaffold for Library Synthesis: The reliable formation of sulfonamides allows for the rapid generation of compound libraries with diverse amine building blocks. This is a crucial strategy in hit-to-lead optimization.

-

Modulation of Physicochemical Properties: The presence of three halogen atoms (one bromine and two chlorines) significantly influences the lipophilicity, metabolic stability, and electronic properties of the resulting sulfonamide derivatives. This allows for fine-tuning of pharmacokinetic and pharmacodynamic profiles.[5]

-

Potential for Further Functionalization: The bromine atom on the aromatic ring serves as a handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira), to introduce additional complexity and explore structure-activity relationships.

Although direct applications in "click chemistry" are not established for this molecule, its derivatives, particularly if the bromine is converted to an azide or an alkyne, could potentially be utilized in such bioconjugation strategies.[6]

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage. It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable reagent for researchers and professionals in drug development. Its well-defined structure and predictable reactivity in sulfonamide formation make it an attractive building block for the synthesis of novel chemical entities. While detailed synthetic protocols for this specific compound are scarce in the public domain, established methods for analogous compounds provide a solid foundation for its preparation and use. The polysubstituted nature of this molecule offers opportunities for creating structurally diverse compounds with tunable properties, underscoring its potential in the ongoing quest for new therapeutic agents. Further research into the biological activities of its derivatives is warranted.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-2,6-dichlorobenzenesulfonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The primary synthetic route detailed is the Sandmeyer-type reaction, commencing with the diazotization of 4-bromo-2,6-dichloroaniline. This document furnishes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic pathway to facilitate laboratory preparation.

Introduction

This compound is a valuable chemical intermediate due to its reactive sulfonyl chloride functional group and the specific substitution pattern on the aromatic ring. This arrangement of a bromine atom and two chlorine atoms offers medicinal chemists a scaffold for synthesizing complex molecules with potential biological activity. The primary and most established method for the preparation of such aryl sulfonyl chlorides is the Sandmeyer reaction, which involves the transformation of an amino group on an aromatic ring into a diazonium salt, followed by a copper-catalyzed reaction with sulfur dioxide to yield the desired sulfonyl chloride.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process starting from 4-bromo-2,6-dichloroaniline:

-

Diazotization: The primary amino group of 4-bromo-2,6-dichloroaniline is converted into a diazonium salt using sodium nitrite in an acidic medium at low temperatures.

-

Sulfonylation (Sandmeyer-type reaction): The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to produce the target sulfonyl chloride.

The overall reaction scheme is presented below:

Caption: Synthetic pathway for this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of 4-Bromo-2,6-dichloroaniline (Starting Material)

| Property | Value |

| CAS Number | 697-88-1 |

| Molecular Formula | C₆H₄BrCl₂N |

| Molecular Weight | 240.91 g/mol |

| Melting Point | 83-87 °C |

| Appearance | Solid |

Table 2: Properties of this compound (Final Product)

| Property | Value |

| CAS Number | 351003-54-8 |

| Molecular Formula | C₆H₂BrCl₃O₂S |

| Molecular Weight | 324.41 g/mol |

| Melting Point | 37-42 °C[1] |

| Appearance | White to cream solid[2] |

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous dichlorobenzenesulfonyl chlorides.[3]

Step 1: Diazotization of 4-Bromo-2,6-dichloroaniline

Materials:

-

4-Bromo-2,6-dichloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Water (deionized)

-

Acetone/Ice bath

Procedure:

-

In a 250 mL beaker, suspend 4-bromo-2,6-dichloroaniline (1.0 equiv) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the suspension to below 0 °C in an acetone/ice bath with continuous stirring.

-

Prepare a solution of sodium nitrite (1.1 equiv) in water.

-

Slowly add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained below 0 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue to stir the resulting light-orange mixture at a temperature below 0 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Synthesis of this compound

Materials:

-

The diazonium salt solution from Step 1

-

Glacial Acetic Acid saturated with Sulfur Dioxide (SO₂)

-

Copper(I) Chloride (CuCl)

-

Ice water

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a separate reaction vessel, prepare a solution of glacial acetic acid saturated with sulfur dioxide.

-

Add a catalytic amount of copper(I) chloride to this solution and cool it in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the SO₂/acetic acid solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into a large volume of ice water to precipitate the crude product.

-

Extract the product with dichloromethane or diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent such as a mixture of hexane and ethyl acetate to afford a white to cream solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by the following analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: Spectral data for this compound are available in chemical databases for comparison.[4]

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

Melting Point Analysis: The melting point of the purified product should be in the range of 37-42 °C.[1]

Safety Information

-

4-Bromo-2,6-dichloroaniline (Starting Material): Handle with care as it is a toxic compound.

-

This compound (Final Product): This compound is corrosive and can cause severe skin burns and eye damage.[5][6]

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Diazonium salts are potentially explosive, especially when dry, and should be handled with extreme caution and not isolated. The reaction should be carried out at low temperatures as indicated.

References

Solubility Profile of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, a key reagent in organic synthesis and medicinal chemistry. Understanding its solubility is critical for reaction optimization, purification, and formulation development. This document outlines the predicted solubility of this compound in a range of common organic solvents, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing solubility.

Predicted Solubility of this compound

The following table summarizes the predicted qualitative solubility of this compound.

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Aprotic Polar | Tetrahydrofuran (THF) | Soluble | THF is a good solvent for a wide range of organic compounds and is not expected to react with the sulfonyl chloride under normal conditions. |

| Dimethylformamide (DMF) | Soluble | DMF is a strong polar aprotic solvent capable of dissolving many organic compounds. | |

| Dimethyl sulfoxide (DMSO) | Soluble | DMSO is a powerful solvent, though its higher boiling point can make removal difficult. | |

| Acetonitrile | Soluble | Acetonitrile is a common solvent for reactions involving organic reagents. | |

| Acetone | Soluble | Acetone is a versatile solvent for many organic compounds. | |

| Ethyl Acetate | Soluble | Ethyl acetate is a moderately polar solvent that should effectively dissolve the compound. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | Chlorinated solvents are generally good at dissolving halogenated organic compounds. A similar compound, 4-Bromobenzenesulfonyl chloride, is known to be soluble in DCM. |

| Chloroform | Soluble | Similar to DCM, chloroform is expected to be a good solvent for this compound. | |

| Aromatic | Toluene | Soluble | The aromatic nature of toluene should facilitate the dissolution of the substituted benzene ring of the solute. |

| Alkanes | Hexane | Sparingly Soluble | As a nonpolar solvent, hexane may have limited capacity to dissolve the moderately polar sulfonyl chloride group. |

| Protic | Methanol | Soluble (with reaction) | Protic solvents like methanol can react with the sulfonyl chloride group to form the corresponding sulfonate ester. |

| Ethanol | Soluble (with reaction) | Similar to methanol, ethanol is expected to react with the sulfonyl chloride. | |

| Isopropanol | Soluble (with reaction) | Isopropanol is also a protic solvent that can undergo solvolysis with the sulfonyl chloride. | |

| Aqueous | Water | Insoluble | The compound is a relatively large, nonpolar organic molecule and is expected to have very low solubility in water. Sulfonyl chlorides can also hydrolyze in water.[1][2][3] |

Experimental Protocol for Determining Solubility

This section provides a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents using the equilibrium solubility method (shake-flask).

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Constant temperature shaker or orbital shaker

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other suitable analytical instrumentation (e.g., UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visually inspect the vials to confirm the presence of undissolved solid.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

-

Quantification of Solute:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted solution using a validated analytical method to determine the concentration of this compound. A pre-established calibration curve is required for this quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration of solute in the filtered solution (g/mL)) x 100

-

Safety Precautions:

-

This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: Logical workflow for solubility assessment.

References

Spectroscopic Analysis of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride. Due to the limited availability of public experimental data for this specific compound, this document outlines the expected spectroscopic characteristics based on the analysis of structurally similar compounds and general principles of NMR, IR, and MS spectroscopy. Detailed experimental protocols for acquiring and analyzing this data are also provided.

Spectroscopic Data Summary

The following tables summarize the predicted and expected quantitative data for this compound. These values are estimations based on known chemical shift and fragmentation patterns for analogous structures.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Singlet | 2H | Aromatic CH |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 140 - 145 | C-S |

| ~ 135 - 140 | C-Cl |

| ~ 130 - 135 | C-H |

| ~ 125 - 130 | C-Br |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1380 - 1400 | Strong | S=O Asymmetric Stretch |

| ~ 1170 - 1190 | Strong | S=O Symmetric Stretch |

| ~ 800 - 900 | Strong | C-Cl Stretch |

| ~ 600 - 700 | Medium | C-Br Stretch |

| ~ 500 - 600 | Medium | S-Cl Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z Ratio | Predicted Identity | Notes |

| 322/324/326 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for Br and 3Cl. |

| 287/289/291 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 223/225 | [M-SO₂Cl]⁺ | Loss of the sulfonyl chloride group. |

| 188/190 | [C₆H₂BrCl]⁺ | Fragment of the aromatic ring. |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of aromatic sulfonyl chlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon skeleton of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify peak multiplicities (singlet, doublet, etc.) in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

GC-MS Parameters:

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium.

MS Parameters (Electron Ionization):

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: 50 - 400 m/z.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺). The isotopic pattern will be complex due to the presence of one bromine and three chlorine atoms.

-

Analyze the major fragment ions and propose fragmentation pathways.

-

Compare the observed isotopic patterns of the fragment ions with theoretical patterns to confirm their elemental composition.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis and a conceptual representation of data integration for structural elucidation.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship for integrating multi-spectroscopic data for structural confirmation.

Technical Guide to the Purity and Assay of 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and assay of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, a key reagent in synthetic chemistry. This document outlines the compound's physicochemical properties, common analytical methods for its characterization, and a discussion of potential impurities. Detailed experimental protocols and data are presented to assist researchers in ensuring the quality and consistency of this critical starting material.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| CAS Number | 351003-54-8 | [1] |

| Molecular Formula | C₆H₂BrCl₃O₂S | [1] |

| Molecular Weight | 324.41 g/mol | |

| Appearance | White to cream solid | |

| Melting Point | 37-42 °C |

Synthesis and Potential Impurities

The most common synthetic route to this compound is via a Sandmeyer-type reaction of 4-bromo-2,6-dichloroaniline. This process involves diazotization of the aniline followed by reaction with sulfur dioxide in the presence of a copper salt and a chloride source.

The primary impurities associated with this synthesis are:

-

Unreacted Starting Material: Residual 4-bromo-2,6-dichloroaniline.

-

Sandmeyer Byproduct: 1-Bromo-2,4,6-trichlorobenzene, formed by a competing Sandmeyer chlorination reaction.[2][3]

-

Hydrolysis Product: 4-Bromo-2,6-dichlorobenzenesulfonic acid, resulting from the reaction of the sulfonyl chloride with water.[3]

Analytical Methods for Purity and Assay

A combination of chromatographic and spectroscopic techniques, along with titration, is recommended for a thorough assessment of the purity and assay of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. Due to the thermal lability of some sulfonyl chlorides, derivatization to more stable sulfonamides may be employed for accurate quantitative analysis.[4]

Table 1: Typical GC Conditions for Aromatic Sulfonyl Chloride Analysis

| Parameter | Condition |

| Column | CP-Sil 8 CB or equivalent |

| Initial Temperature | 90 °C (hold 1 min) |

| Ramp Rate | 30 °C/min |

| Final Temperature | 270 °C (hold 7 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a suitable method for the assay of this compound and the quantification of non-volatile impurities.

Table 2: General HPLC Conditions for Aromatic Sulfonyl Chloride Analysis

| Parameter | Condition |

| Column | C18 (e.g., Waters XBridge C18, 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with a buffer (e.g., phosphate buffer) |

| Elution | Isocratic or gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV at a suitable wavelength (e.g., 254 nm) |

Titration

Titrimetric methods provide an absolute measure of the sulfonyl chloride content. A common method involves the reaction of the sulfonyl chloride with a nucleophile, followed by titration.

Table 3: Titration Assay Summary

| Method | Principle |

| Reaction with Benzyl Mercaptan | The sulfonyl chloride reacts with excess benzyl mercaptan to form a sulfinic acid, which is then titrated with an oxidizing agent like cerium(IV) sulfate. |

Spectroscopic Analysis

Spectroscopic methods are essential for the structural confirmation and identification of this compound.

Table 4: Spectroscopic Data

| Technique | Data |

| ¹H NMR | A proton NMR spectrum is available and can be used for identity confirmation. |

| ¹³C NMR | Expected signals would correspond to the substituted aromatic ring. |

| IR Spectroscopy | Characteristic peaks for S=O stretching (around 1375 and 1185 cm⁻¹) and C-Br/C-Cl bonds are expected. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns. |

Experimental Protocols

GC-MS Analysis Workflow

Protocol:

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in a suitable solvent (e.g., dichloromethane or acetonitrile) to a final concentration of 1 mg/mL.

-

GC-MS System: Use a gas chromatograph equipped with a mass selective detector.

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Chromatography: Employ the conditions outlined in Table 1.

-

Data Analysis: Integrate the peak areas of the main component and all impurities. Identify impurities by comparing their mass spectra with a library (e.g., NIST). Calculate the purity as the percentage of the main peak area relative to the total peak area.

HPLC Analysis Workflow

Protocol:

-

Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Sample Preparation: Prepare a sample solution of approximately the same concentration as the standard in the mobile phase.

-

HPLC System: Use an HPLC system with a UV detector.

-

Chromatography: Employ the conditions outlined in Table 2.

-

Data Analysis: Calculate the assay of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution. Purity can be determined by the area percentage method.

Titration Assay Workflow

References

An In-depth Technical Guide to the Chemical Reactivity of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a highly reactive aromatic sulfonyl chloride that serves as a valuable reagent in organic synthesis. Its trifunctional nature, featuring a bromine atom and two chlorine atoms on the benzene ring in addition to the sulfonyl chloride group, makes it a versatile building block for the synthesis of complex molecules. The presence of strong electron-withdrawing chloro substituents on the aromatic ring enhances the electrophilicity of the sulfonyl group, rendering it highly susceptible to nucleophilic attack. This heightened reactivity is of significant interest in the development of novel therapeutic agents and other advanced materials. This guide provides a comprehensive overview of the chemical properties, core reactivity, and synthetic applications of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. This data is essential for its proper handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 351003-54-8 | [1][2] |

| Molecular Formula | C₆H₂BrCl₃O₂S | [2][3] |

| Molecular Weight | 324.41 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 37-42 °C | [2][4] |

| Boiling Point | 349.8 ± 42.0 °C at 760 mmHg | [4] |

| Density | 2.0 ± 0.1 g/cm³ | [4] |

| InChI Key | CKJIKXAPXLPSCL-UHFFFAOYSA-N | [2] |

| SMILES | Clc1cc(Br)cc(Cl)c1S(Cl)(=O)=O | [2] |

Table 2: Spectroscopic Data for this compound and Related Compounds

| Spectrum Type | Compound | Key Signals/Notes | Reference(s) |

| ¹H NMR | This compound | Data not explicitly detailed in search results, but available. | [5] |

| ¹H NMR | 1-Bromo-2,6-dichlorobenzene (precursor) | Available spectra can be used for comparison. | [6] |

| IR | This compound | Available spectra can provide characteristic vibrational frequencies. | [5] |

| IR | 4-Bromo-1,2-dichlorobenzene (related compound) | Neat and ATR-IR spectra are available. | [7] |

| Mass Spec. | This compound | Available spectra for molecular weight and fragmentation pattern confirmation. | [5] |

| Mass Spec. | 2-Bromobenzenesulfonyl chloride (related compound) | Electron ionization mass spectrum is available. |

Core Chemical Reactivity and Mechanistic Insights

The primary mode of reactivity for this compound is nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride group. The two chlorine atoms at the ortho positions and the bromine atom at the para position are strong electron-withdrawing groups. This electronic effect significantly increases the electrophilicity of the sulfonyl sulfur, making it highly susceptible to attack by a wide range of nucleophiles.

The reaction generally proceeds via a concerted Sₙ2-type mechanism, involving a single transition state. However, an addition-elimination mechanism through a trigonal bipyramidal intermediate has also been proposed, particularly for reactions with strong nucleophiles. The presence of ortho-substituents can, in some cases, lead to "steric acceleration" of the reaction, which is attributed to the relief of steric strain in the transition state.[1]

Figure 1: General mechanism for the nucleophilic substitution reaction of this compound.

Key Reactions and Synthetic Applications

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is a cornerstone of its synthetic utility, leading to the formation of N-substituted sulfonamides. This reaction is of paramount importance in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[8][9] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[8]

Synthesis of Sulfonate Esters

In the presence of a base, this compound reacts with alcohols to yield sulfonate esters. This reaction is useful for the protection of alcohol functionalities or for the introduction of a good leaving group for subsequent nucleophilic substitution reactions.

Synthesis of Thioesters

Reaction with thiols provides the corresponding thioesters. This transformation is valuable for the synthesis of sulfur-containing compounds with potential biological activities.

Experimental Protocols

Representative Protocol: Synthesis of an N-substituted-4-bromo-2,6-dichlorobenzenesulfonamide

-

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0 - 1.2 eq)

-

Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.

-

References

- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. Page loading... [guidechem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. 4-Bromo-1,2-dichlorobenzene | C6H3BrCl2 | CID 29013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

A Researcher's Guide to Procuring 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride

For scientists and professionals in the field of drug development and chemical research, the quality and reliable sourcing of reagents are paramount to the success of their work. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride (CAS No. 351003-54-8) is a specialized sulfonylating agent utilized in complex organic synthesis. This technical guide provides an overview of key suppliers for research-grade quantities of this compound, presents a workflow for its procurement and qualification, and discusses the availability of experimental data.

Key Suppliers and Product Specifications

The procurement of high-quality chemical reagents begins with identifying reputable suppliers. Several major chemical companies offer this compound, primarily for research and development purposes. The table below summarizes the offerings from prominent suppliers based on publicly available data. Researchers are advised to visit the suppliers' websites for the most current information on availability and pricing.

| Supplier | Product Name/Grade | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Thermo Fisher Scientific (Alfa Aesar) | This compound | ≥94.0% | 351003-54-8 | C₆H₂BrCl₃O₂S | 324.41 |

| Sigma-Aldrich (Merck) | This compound | Technical Grade | 351003-54-8 | C₆H₂BrCl₃O₂S | 324.41 |

| J & K SCIENTIFIC LTD. | This compound | 97% | 351003-54-8 | C₆H₂BrCl₃O₂S | 324.41 |

| Energy Chemical | This compound | 95% | 351003-54-8 | C₆H₂BrCl₃O₂S | 324.41 |

| Capot Chemical Co., Ltd | This compound | 98% | 351003-54-8 | C₆H₂BrCl₃O₂S | 324.41 |

Physical and Chemical Properties:

-

Appearance: White to cream crystals or powder.[1]

-

Melting Point: 37-42 °C (literature)[2][3][4] or 40.0-52.0 °C as specified by some suppliers.[1]

-

InChI Key: CKJIKXAPXLPSCL-UHFFFAOYSA-N.[2]

Procurement and Qualification Workflow for Research Chemicals

The selection of a chemical supplier should extend beyond simple price comparison. For research applications, ensuring the identity and purity of the starting materials is a critical step that can prevent costly and time-consuming troubleshooting later in the experimental process. The following workflow outlines a systematic approach to procuring and qualifying a reagent like this compound.

This workflow emphasizes the importance of verifying the quality of the reagent upon receipt. A Certificate of Analysis (CoA) provides the supplier's quality control data for a specific batch.[5] However, independent verification through in-house analytical methods (such as NMR, mass spectrometry, or melting point analysis) is a best practice in research to ensure the material conforms to the required specifications before it is committed to complex and resource-intensive experiments.

Experimental Protocols

Researchers looking to utilize this compound should consult the primary scientific literature for examples of its application in synthetic chemistry. While protocols for the specific compound requested are scarce, related compounds like 4-Bromobenzenesulfonyl chloride are widely used as activating agents in the synthesis of oligonucleotides and for preparing sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively.[3] These applications demonstrate the general reactivity pattern for sulfonyl chlorides and can serve as a foundational starting point for developing specific experimental procedures. Investigators must, however, meticulously adapt and optimize reaction conditions—such as solvent, temperature, and stoichiometry—for their unique substrates.

References

- 1. This compound, 95% 1 g | Request for Quote [thermofisher.com]

- 2. This compound, 95% 1 g | Request for Quote [thermofisher.com]

- 3. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]

- 4. This compound, 95% | Fisher Scientific [fishersci.ca]

- 5. 4-溴-2,6-二氯苯磺酰氯 technical grade | Sigma-Aldrich [sigmaaldrich.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety and handling protocols for 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, a key reagent in synthetic chemistry. Adherence to these guidelines is paramount to ensure a safe laboratory environment and mitigate potential risks associated with this corrosive compound.

Hazard Identification and Classification

This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[1] It is essential to understand its primary hazards to implement appropriate safety measures.

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements covering prevention, response, storage, and disposal is provided in the tables below.

Physicochemical and Toxicological Data

| Property | Value | Reference |

| Molecular Formula | C6H2BrCl3O2S | [1] |

| Molecular Weight | 324.41 g/mol | [1] |

| Appearance | Off-white to cream solid (crystals or powder) | [1][4] |

| Melting Point | 40.0 - 52.0 °C | [4] |

| Odor | No information available | [1] |

| Stability | Stable under normal conditions. | [1] |

Personal Protective Equipment (PPE)

The consistent and correct use of personal protective equipment is the most critical line of defense when handling this compound.

| PPE Category | Specification | Citation |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended. | [5] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [2][5] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood. | [1][5] |

Safe Handling and Storage

Proper handling and storage procedures are essential to prevent accidental exposure and maintain the integrity of the compound.

| Aspect | Protocol | Citation |

| Handling | Use only in a well-ventilated area, such as a chemical fume hood.[1] Avoid breathing dust, vapor, mist, or gas.[5] Do not get in eyes, on skin, or on clothing.[5] Minimize dust generation and accumulation.[5] Wash hands and any exposed skin thoroughly after handling.[1] | |

| Storage | Store in a corrosive-designated area.[1] Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] | |

| Incompatibilities | Avoid contact with moisture, oxidizing agents, and strong bases.[5] |

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

| Exposure Route | First Aid Procedure | Citation |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses, if present and easy to do.[1] Seek immediate medical attention.[1] | |

| Skin Contact | Take off immediately all contaminated clothing.[1] Wash off immediately with soap and plenty of water.[1] Seek immediate medical attention.[1] | |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1] | |

| Ingestion | Rinse mouth.[1] Do NOT induce vomiting.[1] Seek immediate medical attention.[1] |

Spill and Emergency Procedures

In the event of a spill, a calm and systematic approach is necessary to ensure safety and proper cleanup.

Experimental Protocol for Spill Response:

-

Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area. Restrict access to the area.

-

Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the appropriate personal protective equipment as outlined in Section 3.

-

Contain the Spill: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[5] Avoid generating dust.[5]

-

Decontaminate the Area: Once the bulk of the material is removed, decontaminate the spill area with a suitable agent.

-

Dispose of Waste: Dispose of the contaminated materials and cleaning agents as hazardous waste in accordance with local, state, and federal regulations.[1]

-

Ventilate the Area: Ensure the area is well-ventilated to disperse any remaining dust or vapors.

Visual Workflow Guides

The following diagrams illustrate the logical workflows for the safe handling and spill response procedures for this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Emergency spill response workflow for this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Sulfonamides using 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a versatile chemical intermediate for the synthesis of novel sulfonamide derivatives. The presence of three halogen substituents on the phenyl ring—a bromine and two chlorine atoms—provides a unique electronic and steric profile that can be exploited in drug discovery to modulate the pharmacological properties of lead compounds. Sulfonamides are a well-established class of pharmacologically active molecules with a broad range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] This document provides detailed protocols for the synthesis of N-substituted-4-bromo-2,6-dichlorobenzenesulfonamides and discusses their potential applications in medicinal chemistry, with a focus on their prospective roles as antimicrobial agents and carbonic anhydrase inhibitors.

Principle of the Reaction

The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form a stable sulfonamide linkage. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct.

Experimental Protocols

The following protocols describe the synthesis of N-substituted-4-bromo-2,6-dichlorobenzenesulfonamides using a standard laboratory procedure.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, benzylamine, or other substituted amines)

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Protocol 1: General Synthesis of N-Aryl-4-bromo-2,6-dichlorobenzenesulfonamides

This protocol is suitable for the reaction of this compound with various aromatic amines.

Procedure:

-

Reaction Setup: In a flame-dried, round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic amine (1.1 equivalents) in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C in an ice bath and slowly add anhydrous pyridine (1.5 equivalents) with stirring.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-bromo-2,6-dichlorobenzenesulfonamide.

-

Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

Data Presentation

The following table provides representative data for the synthesis of sulfonamides using structurally similar sulfonyl chlorides, which can be used as a general guideline for expected outcomes with this compound. Actual yields and reaction times may vary depending on the specific amine used.

| Entry | Amine | Sulfonyl Chloride | Product | Typical Reaction Time (h) | Typical Yield (%) |

| 1 | Aniline | 4-Chlorobenzenesulfonyl chloride | N-Phenyl-4-chlorobenzenesulfonamide | 3-4 | 89 |

| 2 | Benzylamine | 4-Chlorobenzenesulfonyl chloride | N-Benzyl-4-chlorobenzenesulfonamide | 3-4 | Not Specified |

| 3 | 2-Methyl-6-nitrophenylamine | 4-Chlorobenzenesulfonyl chloride | N-(2-Methyl-6-nitrophenyl)-4-chlorobenzenesulfonamide | 3-4 | 89 |

| 4 | Cyclohexylamine | 4-Chlorobenzenesulfonyl chloride | N-Cyclohexyl-4-chlorobenzenesulfonamide | 3-4 | 78 |

Data adapted from a study on 4-chlorobenzenesulfonyl chloride and may not be directly representative of reactions with this compound.[1][2]

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of N-substituted-4-bromo-2,6-dichlorobenzenesulfonamides is depicted below.

References

Application Notes and Protocols: Sulfonylation of Primary Amines with 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2] The synthesis of novel sulfonamide derivatives is a critical activity in drug discovery and lead optimization. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a key building block in this endeavor. Its unique substitution pattern—featuring a bromine atom for potential further functionalization (e.g., via cross-coupling reactions) and two ortho-chlorine atoms that enhance the electrophilicity of the sulfur center—provides a versatile scaffold for creating structurally diverse molecules with modulated physicochemical and pharmacological properties.

These application notes offer a comprehensive guide to the synthesis of N-substituted-4-bromo-2,6-dichlorobenzenesulfonamides from primary amines. Included are a general reaction mechanism, detailed experimental protocols for both conventional and microwave-assisted synthesis, and a discussion of their application as inhibitors of carbonic anhydrase, a crucial enzyme target in various diseases.[3]

Reaction Principle and Mechanism

The synthesis of sulfonamides from this compound and a primary amine is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate. The reaction is completed by the elimination of a chloride ion and a proton, a process typically facilitated by a base, to yield the stable sulfonamide product. The use of a base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated in situ, which would otherwise protonate the starting amine and render it non-nucleophilic.[1]

Caption: General reaction for N-substituted-4-bromo-2,6-dichlorobenzenesulfonamide synthesis.

Data Presentation: Representative Reaction Outcomes

| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pyridine | Dichloromethane | 0 to RT | 12-18 | 85-95 |

| 2 | 4-Methoxyaniline | Triethylamine | Dichloromethane | 0 to RT | 10-16 | 90-98 |

| 3 | 4-Nitroaniline | Pyridine | THF | 0 to RT | 18-24 | 70-85 |

| 4 | Benzylamine | Triethylamine | Dichloromethane | 0 to RT | 4-8 | 90-97 |

| 5 | Cyclohexylamine | Triethylamine | THF | 0 to RT | 6-12 | 88-95 |

| 6 | tert-Butylamine | 2,6-Lutidine | Acetonitrile | 0 to RT | 24-48 | 50-70 |

Experimental Protocols

Protocol 1: Standard Synthesis in Aprotic Solvent

This protocol is a robust and widely applicable method for synthesizing a variety of sulfonamides and is adapted from procedures for structurally similar sulfonyl chlorides.[3]

Materials:

-

This compound (1.0 eq)

-

Primary Amine (1.1 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.1 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[3]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted synthesis offers a rapid, efficient, and environmentally benign alternative to conventional heating.[4]

Materials:

-

This compound (1.0 eq)

-

Primary Amine (1.0 eq)

-

n-Hexane

-

Microwave Synthesizer

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, add the primary amine (1.0 eq) followed by this compound (1.0 eq).

-

Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a suitable power and temperature (e.g., 100-150 °C) for 3-15 minutes. Reaction progress can be monitored by TLC after cooling.

-

Workup: After cooling, treat the reaction mixture with n-hexane and allow it to stand at room temperature.

-

Purification: The resulting crystals can be collected by filtration, washed with cold n-hexane, and dried to yield the final product.[4]

Caption: Experimental workflow for the standard synthesis of sulfonamides.

Application in Medicinal Chemistry: Carbonic Anhydrase Inhibition

A primary application for novel sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[5][6] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms are known, and their inhibition has therapeutic effects in various conditions, including glaucoma, epilepsy, and cancer.[7][8]

The tumor-associated isoform, Carbonic Anhydrase IX (CA IX), is a particularly important target in oncology. It is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment by catalyzing the hydration of CO₂, which is produced at high levels by rapidly proliferating cancer cells. This acidification of the extracellular space promotes tumor invasion, metastasis, and resistance to therapy. Primary sulfonamides (R-SO₂NH₂) are potent inhibitors of CAs, binding to the zinc ion in the active site and blocking its catalytic activity. The development of N-substituted-4-bromo-2,6-dichlorobenzenesulfonamides could lead to potent and selective CA IX inhibitors, disrupting pH regulation in cancer cells and hindering tumor progression.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ureidobenzenesulfonamides as efficient inhibitors of carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-bromo-2,6-dichlorobenzenesulfonyl chloride as a protecting group for primary and secondary amines. This reagent offers a robust method for amine protection, yielding stable sulfonamides that are amenable to various synthetic transformations. Detailed protocols for both the protection of amines and the subsequent deprotection of the resulting sulfonamides are presented, along with key data and experimental workflows.

Introduction